molecular formula C7H5ClN2 B040424 6-Chloroimidazo[1,2-a]pyridine CAS No. 6188-25-6

6-Chloroimidazo[1,2-a]pyridine

Cat. No.: B040424
CAS No.: 6188-25-6
M. Wt: 152.58 g/mol
InChI Key: XQEGYCZJSVFGEE-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound comprising a fused imidazole and pyridine ring system with a chlorine substituent at the 6-position. Its molecular formula is C₇H₅ClN₂, with a molecular weight of 152.58 g/mol . The chloro group at the 6-position enhances its reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis. This compound is widely used as a building block for constructing pharmacologically active molecules, including antifungal agents, kinase inhibitors, and modulators of ion channels like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) . Its synthetic accessibility and tunable electronic properties have positioned it as a critical scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Pharmaceutical Development

6-Chloroimidazo[1,2-a]pyridine is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structure facilitates the development of drugs targeting various conditions, especially neurological disorders.

  • Key Applications :
    • Anticancer Agents : Research has shown that derivatives of this compound exhibit potent inhibitory activity against the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in cancer progression. For instance, a study highlighted the synthesis of several derivatives that demonstrated submicromolar activity against tumor cell lines, indicating their potential as lead compounds in cancer therapy .
    • Anti-inflammatory Drugs : The compound is also explored for its potential in developing anti-inflammatory medications .

Biological Research

In biological research, this compound is utilized to investigate enzyme mechanisms and receptor interactions.

  • Mechanism Studies : It aids in understanding complex biological pathways by serving as a tool for studying enzyme inhibition and receptor binding dynamics .
  • Fluorescent Probes : The compound has been incorporated into fluorescent probes for monitoring pH levels in biological systems, showcasing its versatility in biochemical applications .

Agricultural Chemistry

The compound shows promise in agricultural chemistry, particularly in developing agrochemicals.

  • Fungicides and Herbicides : Its ability to inhibit specific biological pathways makes it a candidate for creating effective fungicides and herbicides that are environmentally safer . Research continues to explore its efficacy against various pests and pathogens.

Material Science

In material science, this compound is being investigated for its potential to enhance material properties.

  • Polymer Development : Researchers are exploring its use in creating polymers with improved thermal and mechanical properties. This application could lead to advancements in materials used in various industrial sectors .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry.

  • Standardization : It is employed in various analytical techniques to ensure accuracy and reliability in measurements related to other compounds .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Pharmaceutical Development Derivatives showed IC50 values ranging from 0.09 μM to 0.43 μM against tumor cell lines.
Biological Research Development of pH-responsive fluorescent probes based on the compound's structure.
Agricultural Chemistry Investigated for use in eco-friendly fungicides and herbicides.
Material Science Potential applications in advanced polymers enhancing chemical resistance.
Analytical Chemistry Used as a standard for ensuring measurement accuracy in various samples.

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent probe, allowing researchers to monitor changes in pH and other parameters. The compound’s structure allows it to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

This section compares 6-chloroimidazo[1,2-a]pyridine with structurally analogous compounds, focusing on synthetic reactivity , biological activity , physicochemical properties , and ADME profiles .

Antifungal Activity

  • 6-Chloro-TOSMIC Derivatives: Exhibit moderate activity against Aspergillus fumigatus (MIC = 32 µg/mL) and Candida albicans (MIC = 16 µg/mL) via lanosterol demethylase inhibition .
  • Methyl-Substituted Analogs : 3-Methylimidazo[1,2-a]pyridine derivatives show enhanced MCH1R antagonism (IC₅₀ = 12 nM) due to improved hydrophobic interactions .
  • Nitro-Substituted Derivatives: 6-Chloro-3-nitro analogs demonstrate antiparasitic activity against Trypanosoma brucei (IC₅₀ = 1.2 µM), attributed to nitro group redox cycling .

Comparison : Chloro derivatives are more effective in antifungal applications, while methyl or nitro substitutions favor receptor-targeted therapies.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) LogP (Predicted) Reference
This compound 152.58 Low 2.1
6-Bromoimidazo[1,2-a]pyridine 197.03 Very low 2.5
6-Chloro-3-carboxylic acid 196.59 Slightly soluble (0.1 mg/mL) 1.8
3-Methylimidazo[1,2-a]pyridine 146.17 Moderate 1.9

Key Insight : The chloro substituent increases molecular weight and lipophilicity (LogP) compared to methyl groups, reducing water solubility. Carboxylic acid derivatives improve solubility but require formulation adjustments .

ADME Profiles

  • 6-Chloro-TOSMIC Derivatives : Exhibit favorable ADME profiles with moderate intestinal absorption (Caco-2 Papp = 12 × 10⁻⁶ cm/s) and low CYP450 inhibition .
  • 3-Methyl-MCH1R Antagonists : Show high blood-brain barrier penetration (brain/plasma ratio = 0.8) due to reduced polarity .
  • 6-Chloro-CFTR Modulators : Moderate metabolic stability (t₁/₂ = 45 min in liver microsomes) but require structural optimization to avoid rapid clearance .

Comparison : Chloro derivatives generally exhibit better metabolic stability than bromo analogs but may require functionalization (e.g., carboxylation) to enhance bioavailability .

Biological Activity

6-Chloroimidazo[1,2-a]pyridine is a significant compound within the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have gained attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Specifically, this compound has been identified as a promising candidate in drug discovery efforts targeting various diseases.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound exhibits potent activity with minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.14 μM against Mycobacterium tuberculosis (Mtb) strains. Notably, derivatives with modifications at the C2 and C6 positions significantly enhance potency against both extracellular and intracellular Mtb forms .

Anticancer Properties

This compound has shown promising results in anticancer assays. In vitro studies indicate submicromolar inhibitory activity against various tumor cell lines. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit phosphoinositide 3-kinase alpha (PI3Kα), a crucial target in cancer therapy. The structure-activity relationship analysis suggests that modifications at specific positions can lead to enhanced anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal critical insights into how different substituents affect biological activity:

  • Chlorine Substitution : The presence of a chlorine atom at the 6-position significantly enhances the compound's activity compared to other halogen substitutions.
  • Linker Variations : Variations in linkers connecting the imidazo ring to other functional groups influence lipophilicity and binding affinity to target proteins.
  • Functional Group Modifications : The introduction of various functional groups at the C2 position has been shown to modulate the compound's potency against different biological targets .

Case Studies

Case Study 1: Antitubercular Activity
A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested for their antitubercular activity. Compounds with a 6-chloro substitution exhibited MIC values as low as 0.0009 μM against extracellular Mtb . This study underscores the potential of this compound class in developing new anti-TB therapies.

Case Study 2: Anticancer Activity
In another investigation focusing on PI3Kα inhibition, several derivatives of this compound were synthesized and evaluated. The results indicated that specific modifications led to significant inhibitory effects on cancer cell proliferation, highlighting the compound's potential in oncology .

Q & A

Basic Research Questions

Q. How can synthetic routes for 6-Chloroimidazo[1,2-a]pyridine derivatives be optimized?

Methodological Answer: Optimize reaction conditions using palladium catalysts (e.g., (SIPr)Pd(allyl)Cl) and microwave irradiation to enhance yields. For Suzuki-Miyaura cross-coupling, employ boronic acids with KOtBu in dioxane at 150°C for 1 hour, achieving yields of 64–80% . Purification via flash chromatography (methanol/dichloromethane gradients) ensures product purity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer: Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry and substituent positions. High-resolution mass spectrometry (HR-ESI-MS) validates molecular formulas, while ESI-MS provides rapid molecular ion detection. For example, HR-ESI-MS confirmed m/z 323.2 [M+H]+^+ for a triazole-substituted derivative .

Q. How should in vitro biological activity of this compound derivatives be evaluated?

Methodological Answer: Perform dose-response assays in cell lines relevant to target pathologies (e.g., cancer, inflammation). Include positive controls (e.g., reference inhibitors) and measure IC50_{50} values. For anti-inflammatory activity, assess cytokine suppression in macrophage models .

Q. What purification strategies are effective for isolating this compound derivatives?

Methodological Answer: Flash chromatography on silica gel with methanol/dichloromethane gradients (1:20 to 1:10) resolves polar impurities . For thermally sensitive compounds, use preparative HPLC with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions of this compound be addressed?

Methodological Answer: Optimize catalyst systems (e.g., Pd-PEPPSI-iPr2_2 for sterically hindered substrates) and employ organozinc reagents. For example, coupling with 4-methoxyphenylmagnesium bromide/LiCl achieved 63% yield in alkylation reactions . Pre-activate substrates via lithiation (TMPLi, −40°C) to enhance reactivity .

Q. How to design structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridine-based therapeutics?

Methodological Answer: Systematically vary substituents at positions 2, 3, and 6. For instance, introduce halogens (Cl, I) or aryl groups and correlate changes with bioactivity. Anti-inflammatory SAR studies showed that nitro and ethoxy groups enhance in vivo efficacy .

Q. What mechanistic insights explain nucleophilic substitution in 6-halogeno-imidazo[1,2-a]pyridines?

Methodological Answer: SRN_\text{RN}1 mechanisms dominate in reactions with sulfur or carbon nucleophiles. The chloromethyl group reacts preferentially under basic conditions, forming 2-substituted derivatives. Kinetic studies using 1H^1H NMR track intermediate formation .

Q. How can contradictions in spectral data for regioselective reactions be resolved?

Methodological Answer: Use 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to distinguish positional isomers. For example, 1H^1H NMR δ 8.66 (d, J = 2.5 Hz) confirmed pyridyl coupling at position 3 in a triflate-mediated reaction . Deuteration studies clarify exchangeable protons in ambiguous cases .

Q. How to design imidazo[1,2-a]pyridine-based fluorophores with tunable emission?

Methodological Answer: Introduce electron-donating/withdrawing groups (e.g., nitro, methoxy) to modulate intramolecular charge transfer (ICT). Imidazo[1,2-a]pyridines with deep-blue emission (e.g., λem_{\text{em}} ~450 nm) are achieved via π-extension and rigidification . X-ray crystallography confirms stacking interactions critical for fluorescence .

Q. How to analyze intermolecular interactions in imidazo[1,2-a]pyridine crystal structures?

Methodological Answer: Single-crystal X-ray diffraction reveals π-π stacking (3.5–4.0 Å) and C–H···N hydrogen bonds. For example, imidazo[1,2-a]pyridine derivatives form dimeric stacks via N–H···Cl interactions, stabilizing solid-state photophysical properties .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEGYCZJSVFGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377406
Record name 6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-25-6
Record name 6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 50% aq. chloroacetaldehyde (1.1 eq, 291 mmol, 37 ml) in ethanol (700 ml) is added 3-amino-6-chloro-pyridine (1 eq, 264 mmol, 34 g) at room temperature. The reaction mixture is refluxed for 3 hours. The solvent is removed in vacuo and the crude product is dissolved in water (400 ml). The aqueous solution is treated with sodium bicarbonate to pH=8 and extracted with dcm (3×250 ml), the organic layer is dried (MgSO4) and evaporated to give a brown solid (39.2 g) 6-chloro-imidazo[1,2-a]pyridine; [M+H]+153(155)
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloroimidazo[1,2-a]pyridine
6-Chloroimidazo[1,2-a]pyridine
6-Chloroimidazo[1,2-a]pyridine
6-Chloroimidazo[1,2-a]pyridine
6-Chloroimidazo[1,2-a]pyridine
6-Chloroimidazo[1,2-a]pyridine

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